REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:12]([O:11][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=CC1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in this sequence under inert gas
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered with suction
|
Type
|
WASH
|
Details
|
the remaining solid is rinsed twice with 100 ml of acetonitrile each time
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated down until it
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
FILTRATION
|
Details
|
the crude product is filtered off with suction
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved at room temperature in ethyl acetate (1 ml/g of crude product)
|
Type
|
CUSTOM
|
Details
|
precipitated with hexane (3.6 ml/g of crude product)
|
Type
|
CUSTOM
|
Details
|
The mixture is stored overnight at T<−10° C. for complete crystallization
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |